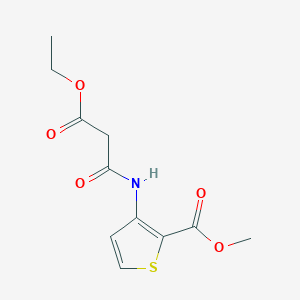

methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate

Description

Methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate (CAS RN: 74695-28-6) is a thiophene-based derivative featuring a carboxylate ester at position 2 and a 3-ethoxy-3-oxopropanamide substituent at position 3 of the thiophene ring. Its structure combines electron-withdrawing (carboxylate) and electron-donating (amide) groups, which influence its reactivity and physical properties.

Properties

IUPAC Name |

methyl 3-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-3-17-9(14)6-8(13)12-7-4-5-18-10(7)11(15)16-2/h4-5H,3,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCSMUFZKQUERN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=C(SC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation Using 3-Ethoxy-3-Oxopropanoyl Chloride

The most widely documented method involves direct acylation of methyl 3-aminothiophene-2-carboxylate with 3-ethoxy-3-oxopropanoyl chloride under basic conditions . The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of the acid chloride.

Procedure :

-

Reagents :

-

Methyl 3-aminothiophene-2-carboxylate (1.0 equiv)

-

3-Ethoxy-3-oxopropanoyl chloride (1.2 equiv)

-

Base (e.g., triethylamine, pyridine, or NaHCO₃)

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Conditions :

-

Temperature: 0°C to room temperature

-

Reaction time: 4–12 hours

-

Workup: Aqueous extraction, followed by column chromatography or recrystallization

-

Mechanistic Insights :

The base neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. Steric hindrance from the thiophene ring’s 2-carboxylate group necessitates mild conditions to avoid side reactions .

Coupling Reagent-Mediated Amidation

For substrates sensitive to acid chlorides, carbodiimide-based coupling agents enable amide bond formation using 3-ethoxy-3-oxopropanoic acid. This method avoids generating HCl, making it suitable for acid-labile intermediates .

Procedure :

-

Reagents :

-

Methyl 3-aminothiophene-2-carboxylate (1.0 equiv)

-

3-Ethoxy-3-oxopropanoic acid (1.1 equiv)

-

Coupling agent: HATU, EDCl, or DCC (1.2 equiv)

-

Activator: HOBt or DMAP

-

Solvent: DCM, DMF, or acetonitrile

-

-

Conditions :

-

Temperature: Room temperature

-

Reaction time: 6–24 hours

-

Workup: Precipitation or chromatography

-

Key Advantages :

-

Higher functional group tolerance compared to acid chlorides .

-

Reduced risk of over-acylation due to controlled activation .

Base-Catalyzed Condensation with Ethyl 3-Chloro-3-Oxopropanoate

Alternative routes employ ethyl 3-chloro-3-oxopropanoate as the acylating agent under basic conditions. This method is advantageous when acid chlorides are inaccessible .

Procedure :

-

Reagents :

-

Methyl 3-aminothiophene-2-carboxylate (1.0 equiv)

-

Ethyl 3-chloro-3-oxopropanoate (1.5 equiv)

-

Base: Potassium carbonate or sodium hydride

-

Solvent: Ethanol or THF

-

-

Conditions :

-

Temperature: Reflux (70–80°C)

-

Reaction time: 8–16 hours

-

Workup: Filtration and solvent evaporation

-

Mechanistic Considerations :

The chloro ester acts as a latent acylating agent, with the base facilitating chloride displacement by the amine .

Comparative Analysis of Methods

Key Observations :

-

Direct acylation offers simplicity but requires strict moisture control.

-

Coupling reagents provide better selectivity but increase cost .

-

Base-catalyzed routes are scalable but may generate by-products .

Structural Validation and Characterization

Synthetic batches are validated via:

-

NMR Spectroscopy :

-

Mass Spectrometry :

-

Chromatography :

Challenges and Optimization Strategies

-

By-Product Formation : Over-acylation or hydrolysis of the ethoxy group can occur. Mitigated by using excess amine or low temperatures .

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but complicate purification .

Emerging Methodologies

Recent patents describe microwave-assisted synthesis to reduce reaction times (≤2 hours) and improve yields . Flow chemistry approaches are also under investigation for continuous production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Anticancer Activity

Thiophene derivatives, including methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate, have been investigated for their anticancer properties. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). For instance, a study found that certain thiophene derivatives demonstrated significant growth inhibition on these cell lines with varying degrees of potency compared to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate that this compound possesses competitive antibacterial activity, which suggests its potential use in developing new antibiotics .

Anti-inflammatory Effects

Thiophene derivatives are known for their anti-inflammatory properties, which can be attributed to their ability to inhibit pro-inflammatory cytokines. This activity makes them suitable candidates for treating inflammatory diseases .

Herbicidal Activity

Research has explored the herbicidal potential of thiophene derivatives, including this compound. These compounds can inhibit the growth of certain weeds, thereby offering an alternative to traditional herbicides that often have detrimental environmental effects .

Organic Electronics

This compound can be utilized in the development of organic electronic materials due to its semiconducting properties. Thiophene-based compounds are integral in fabricating organic solar cells and light-emitting diodes (LEDs), contributing to advancements in sustainable energy technologies .

Case Studies

Mechanism of Action

The mechanism of action of methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiophene-2-carboxylate derivatives vary significantly based on substituents at positions 3 and 5. Below is a comparative analysis:

Key Observations :

Substituent Electronic Effects: The 3-ethoxy-3-oxopropanamide group in the target compound introduces both ester and amide functionalities, enhancing polarity compared to simpler amino or aryl-substituted analogs (e.g., compound 6o in or methyl 3-amino derivatives in ).

The Petasis reaction () offers modularity for introducing diverse substituents but with lower yields (22% for 6o), highlighting a trade-off between complexity and efficiency.

Pharmacological Relevance: Compounds like methyl 3-[[2-(propylamino)acetyl]amino]-4-methyl-thiophene-2-carboxylate hydrochloride () demonstrate the utility of thiophene carboxylates in drug development, particularly as intermediates for local anesthetics (e.g., articaine analogs).

Safety Profiles :

- Methyl 3-(methylsulfonamido)thiophene-2-carboxylate () is classified as a skin/eye irritant, whereas analogs with less reactive substituents (e.g., ethoxy-oxopropanamide) may offer safer handling profiles.

Physicochemical Properties

- Solubility : The ethoxy-oxopropanamide group likely improves solubility in polar aprotic solvents compared to purely aromatic substituents (e.g., 4-ethoxybenzamido in ).

- Stability : Esters and amides in the target compound may confer hydrolytic stability under neutral conditions but susceptibility to acidic/basic hydrolysis, similar to related carboxylates .

Biological Activity

Methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse sources to provide comprehensive insights.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiophene derivatives with ethyl 2-amino-4-phenylthiophene-3-carboxylate or similar precursors. The structural elucidation is crucial for understanding its biological activity, as modifications to the thiophene ring can significantly influence pharmacological properties.

Biological Activity Overview

The biological activities of this compound are primarily characterized by its antiproliferative and antimicrobial properties.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays showed that it can inhibit the growth of cancer cells with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | <9 | EGFR kinase inhibition |

| A549 | 24–57 | Apoptosis induction |

| MCF-7 | 18–34 | Cell cycle arrest |

These results indicate that this compound may act through multiple mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results against various microbial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 0.313 |

| Escherichia coli | 0.625 |

| Bacillus subtilis | 0.625 |

| Pseudomonas aeruginosa | 0.313 |

These findings suggest that this compound possesses broad-spectrum antimicrobial activity, making it a potential candidate for further development as an antibiotic agent .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- In Vitro Cancer Studies : One study focused on the effects of this compound on human cancer cell lines, revealing a dose-dependent reduction in cell viability, particularly in cells overexpressing EGFR .

- Antimicrobial Efficacy : Another study assessed its antibacterial properties against resistant strains of bacteria, highlighting its potential as an alternative treatment option in an era of increasing antibiotic resistance .

Q & A

Q. What are the standard synthetic routes for methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via acylation of methyl 3-aminothiophene-2-carboxylate with ethyl malonyl chloride or a derivative. Key steps include:

- Reagent Selection : Use ethyl malonyl chloride in anhydrous dichloromethane (CH₂Cl₂) under nitrogen to minimize hydrolysis .

- Catalysis : Triethylamine (Et₃N) is added to scavenge HCl, with a molar ratio of 1:1.2 (amine:acylating agent) to ensure complete reaction .

- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) yields high-purity products (67–94% yields) .

Optimization Tips : - Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-reaction or byproduct formation .

- Adjust solvent polarity (e.g., THF vs. CH₂Cl₂) to improve solubility of intermediates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns (e.g., ethoxy carbonyl protons at δ 1.2–1.4 ppm, thiophene protons at δ 6.8–7.5 ppm) .

- Infrared (IR) Spectroscopy : Confirm amide (C=O stretch at ~1650–1700 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) functional groups .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 297.08) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of thiophene-based analogs?

Methodological Answer: Contradictions in bioactivity data (e.g., antioxidant vs. cytotoxic effects) often arise from:

- Structural Variations : Subtle changes (e.g., ethoxy vs. methoxy groups) alter electronic properties and binding affinities. Compare analogs using Hammett σ constants to correlate substituents with activity .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, use MTT assays with consistent serum concentrations .

- Target Identification : Employ proteomics (e.g., affinity chromatography or molecular docking) to identify binding partners and clarify mechanisms .

Q. What strategies improve the functionalization of the thiophene ring for structure-activity relationship (SAR) studies?

Methodological Answer:

- Electrophilic Substitution : Introduce halogens (Br₂/FeCl₃) or nitro groups (HNO₃/H₂SO₴) at the 5-position of the thiophene ring to modulate electron density .

- Knoevenagel Condensation : React the active methylene group with substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) in toluene/piperidine to generate α,β-unsaturated derivatives .

- Cross-Coupling : Use Suzuki-Miyaura reactions (Pd catalysts) to attach aryl/heteroaryl groups, enhancing diversity for SAR .

Q. How should researchers address low yields during scale-up synthesis?

Methodological Answer: Common pitfalls and solutions include:

- Byproduct Formation : Optimize stoichiometry (e.g., reduce excess acylating agent) and use dropwise addition to control exothermic reactions .

- Solvent Choice : Replace THF with DMF for higher-temperature reactions (>80°C) to improve solubility of bulky intermediates .

- Workup Efficiency : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials before HPLC .

Q. What computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to guide derivatization for enhanced binding .

- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., LogP, bioavailability) early in drug discovery .

Data Analysis and Interpretation

Q. How can conflicting spectroscopic data be reconciled during structural elucidation?

Methodological Answer:

- Peak Assignments : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw) .

- X-ray Crystallography : Resolve ambiguities (e.g., tautomerism) by determining single-crystal structures, as done for related thiophene esters .

- Isotopic Labeling : Use deuterated solvents (CDCl₃) to distinguish exchangeable protons (e.g., NH) in complex spectra .

Q. What are the challenges in correlating in vitro and in vivo activity for this compound?

Methodological Answer:

- Metabolic Stability : Assess hepatic microsomal degradation to identify vulnerable sites (e.g., ester hydrolysis) .

- Formulation : Use liposomal encapsulation or PEGylation to improve bioavailability in animal models .

- Dose-Response Analysis : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing regimens across studies .

Tables for Key Data

Q. Table 1. Comparative Reactivity of Thiophene Derivatives

| Derivative | Reaction Type | Yield (%) | Key Reference |

|---|---|---|---|

| Ethyl ester analog | Knoevenagel | 72–94 | |

| Brominated thiophene | Electrophilic substitution | 65 | |

| Cross-coupled aryl | Suzuki-Miyaura | 58 |

Q. Table 2. Analytical Parameters for Quality Control

| Technique | Critical Parameters | Acceptable Range |

|---|---|---|

| HPLC | Retention time (min) | 8.2 ± 0.3 |

| ¹H NMR | Purity (by integration) | >95% |

| HRMS | Mass error (ppm) | <2.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.